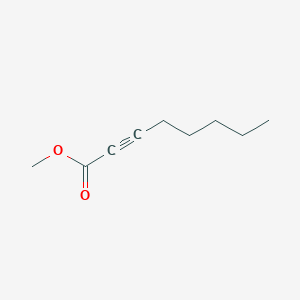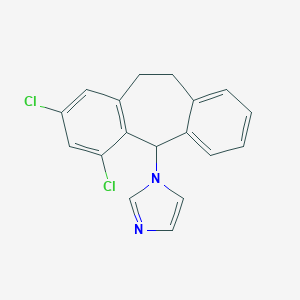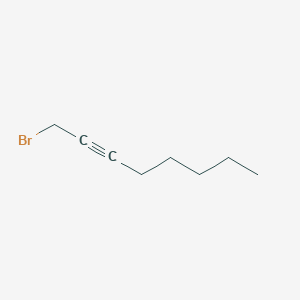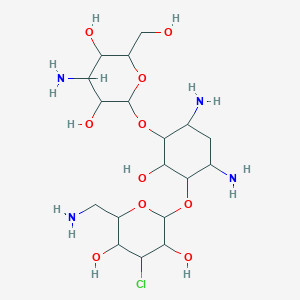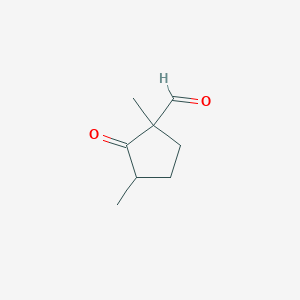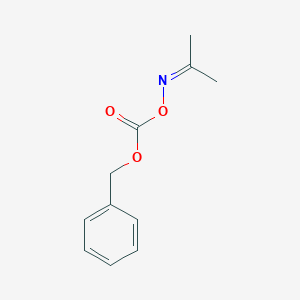![molecular formula C21H43NO4Si4 B148906 Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate CAS No. 136655-95-3](/img/structure/B148906.png)
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TSP and is a derivative of the amino acid proline. TSP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of TSP is not fully understood. However, it is believed that TSP acts as a nucleophile in various chemical reactions, including the synthesis of complex molecules and chiral compounds. TSP is also believed to act as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TSP are not well understood. However, studies have shown that TSP can cause irritation to the skin and eyes. In addition, TSP can cause respiratory irritation if inhaled. Therefore, it is important to handle TSP with care and follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TSP in lab experiments is its versatility. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP.
Zukünftige Richtungen
There are several future directions for the study of TSP. One potential application of TSP is in the synthesis of chiral compounds. TSP has been shown to be an effective catalyst for the synthesis of chiral compounds, and further research could lead to the development of new and more efficient methods for the synthesis of chiral compounds. Another potential application of TSP is in the synthesis of peptides and amino acids. TSP has been used as a building block for the synthesis of peptides and amino acids, and further research could lead to the development of new and more efficient methods for the synthesis of these compounds. Finally, TSP could be used as a reagent in the synthesis of complex molecules for use in various fields, including medicine and materials science.
Conclusion:
In conclusion, TSP is a versatile compound that has potential applications in various fields of science. TSP can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. However, TSP is a complex compound that requires specialized equipment and expertise for its synthesis. In addition, TSP can cause irritation to the skin and eyes, and respiratory irritation if inhaled. Therefore, appropriate safety protocols must be followed when handling TSP. Further research is needed to fully understand the mechanism of action of TSP and to explore its potential applications in various fields of science.
Synthesemethoden
The synthesis of TSP involves the reaction of proline with trimethylsilyl chloride, followed by the reaction of the resulting intermediate with 3,4-bis(trimethylsilyloxy)benzaldehyde. The final step involves the reaction of the intermediate with trimethylsilylamine to yield TSP. The synthesis of TSP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
TSP has been extensively studied for its potential applications in various fields of science. In organic synthesis, TSP is commonly used as a reagent for the synthesis of complex molecules. TSP has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds. In addition, TSP has been used as a building block for the synthesis of other compounds, including peptides and amino acids.
Eigenschaften
CAS-Nummer |
136655-95-3 |
|---|---|
Produktname |
Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
Molekularformel |
C21H43NO4Si4 |
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C21H43NO4Si4/c1-27(2,3)22-18(21(23)26-30(10,11)12)15-17-13-14-19(24-28(4,5)6)20(16-17)25-29(7,8)9/h13-14,16,18,22H,15H2,1-12H3 |
InChI-Schlüssel |
SSTPUELEMUKSOG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)NC(CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonyme |
Trimethylsilyl 3-(3,4-bis[(trimethylsilyl)oxy]phenyl)-2-[(trimethylsil yl)amino]propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



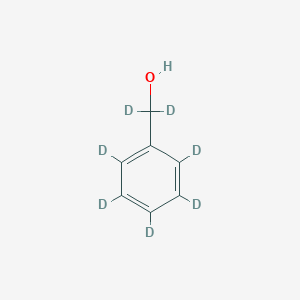
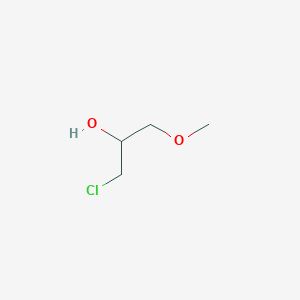
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
